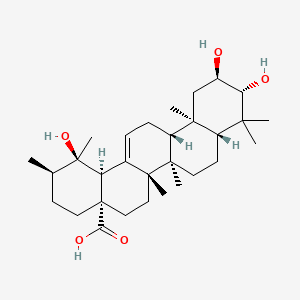

Tormentic Acid

説明

This compound has been reported in Rosa woodsii, Cotoneaster simonsii, and other organisms with data available.

aglycone of Rosamultin

Structure

3D Structure

特性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVUXGFZHDKYLS-BLIWDXROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930135 | |

| Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13850-16-3 | |

| Record name | Tormentic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13850-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacarandic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013850163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORMENTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL8LH7U78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Tormentic Acid from Botanical Sources

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of tormentic acid, a pentacyclic triterpenoid (B12794562) of significant interest for its diverse pharmacological properties. It covers the compound's natural occurrence, detailed protocols for its extraction and purification from plant sources, and its mechanisms of action, with a focus on key signaling pathways.

Introduction: The Profile of this compound

This compound (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpene belonging to the ursane (B1242777) type.[1][2][3][4] First isolated from species such as Luehea divaricata and Agrimonia eupatoria, it has since been identified in a wide array of plant families.[3] The molecule has garnered substantial scientific attention due to its broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and cardioprotective effects.[1][4][5][6][7] Its ability to modulate multiple cellular signaling pathways makes it a promising candidate for drug discovery and development.

Natural Occurrence and Botanical Sources

This compound is widely distributed in the plant kingdom, with a notable prevalence in the Rosaceae family.[2][4][8] It can be found in various plant organs, including leaves, fruits, roots, and stems.[1][8] The identification of this compound as a phytoalexin in strawberries, where it provides resistance against fungal pathogens, suggests its role in plant defense mechanisms.[2]

| Plant Family | Species Name | Plant Part(s) |

| Rosaceae | Rosa rugosa (Rugosa Rose) | Roots |

| Eriobotrya japonica (Loquat) | Leaves | |

| Potentilla species (Cinquefoils) | Aerial Parts | |

| Fragaria ananassa (Strawberry) | Fruits | |

| Cydonia oblonga (Quince) | Fruits | |

| Chaenomeles speciosa | Fruits | |

| Lamiaceae | Salvia judaica (Judean Sage) | Not Specified |

| Ocimum gratissimum (Clove Basil) | Not Specified | |

| Urticaceae | Cecropia pachystachya | Wood, Root, Leaves |

| Vochysiaceae | Vochysia divergens | Stem Bark |

| Oleaceae | Olea europaea (Olive) | Leaves, Fruits |

This table presents a non-exhaustive list of confirmed botanical sources of this compound.[1][2][4][7][8][9][10]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from established methodologies for triterpenoid isolation.[11][12][13]

The overall process for isolating this compound is depicted below. It begins with dried plant material and proceeds through extraction and multiple chromatographic steps to yield the pure compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Occurrence and Biological Activity of this compound—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] The Occurrence and Biological Activity of this compound—A Review | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. The Occurrence and Biological Activity of this compound—A Review - ProQuest [proquest.com]

- 9. This compound inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Occurrence and Biological Mechanisms of Tormentic Acid in the Rosaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, is a phytochemical with growing interest in the scientific community due to its diverse pharmacological activities.[1] This compound is notably prevalent within the Rosaceae family, a large and economically important group of plants that includes apples, strawberries, and roses.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound in Rosaceae species, detailed experimental protocols for its extraction and quantification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound in the Rosaceae Family

This compound has been identified in various species within the Rosaceae family, distributed across different plant organs, including leaves, fruits, and roots. Its presence is often associated with the plant's defense mechanisms.[1]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the species, the specific plant part, and the extraction method employed. The following table summarizes available quantitative data for this compound in select Rosaceae species.

| Plant Species | Family | Plant Part | Extraction Method | This compound Content/Yield | Reference |

| Eriobotrya japonica (Thunb.) Lindl. (Loquat) | Rosaceae | Dried Leaves | 95% Ethanol at 90°C | 5.8% yield | [1][2] |

| Eriobotrya japonica (Thunb.) Lindl. (Loquat) | Rosaceae | Callus Cultures from Axenic Leaves | Not Specified | 20-50 mg/g dry weight | [2] |

| Rosa laevigata Michx. | Rosaceae | Fruit | Microwave-Assisted Extraction (MAE) | 5.36 mg/g (of a specific polyhydroxy triterpenoid) | [3] |

| Rosa rugosa Thunb. | Rosaceae | Roots | Alkaline Hydrolysis of EtOAc fraction | Isolated, but quantitative data not specified | |

| Fragaria ananassa cv. Houkouwase (Strawberry) | Rosaceae | Not Specified | Not Specified | Identified as a major phytoalexin | [1] |

Experimental Protocols

I. Extraction and Isolation of this compound from Rosa laevigata Fruit (Microwave-Assisted Extraction)

This protocol is adapted from a study on the extraction of triterpenoids from Rosa laevigata fruit and can serve as a general guideline.[3]

1. Sample Preparation:

-

Dry the fruits of Rosa laevigata and grind them into a fine powder.

2. Microwave-Assisted Extraction (MAE):

-

Solvent: 69% Ethanol in water.

-

Liquid-to-Solid Ratio: 26:1 (mL/g).

-

Microwave Power: 528 W.

-

Extraction Time: 12 minutes.

-

Place the powdered plant material in an extraction vessel with the specified solvent ratio.

-

Subject the mixture to microwave irradiation under the conditions mentioned above.

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

3. Fractionation and Purification:

-

Dissolve the crude extract in water and perform liquid-liquid partitioning with dichloromethane (B109758) (CH₂Cl₂) to obtain a CH₂Cl₂ fraction enriched with triterpenoids.[3]

-

The CH₂Cl₂ fraction can be further subjected to column chromatography for purification.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to isolate this compound.

-

II. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following HPLC method is a composite based on established protocols for triterpenoid analysis.[3]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: Promosil C₁₈ column (5 μm, 250 mm × 4.6 mm).

-

Mobile Phase: Methanol (B129727) and water (48:52, v/v).

-

Flow Rate: 0.9 mL/min.

-

Injection Volume: 30 μL.

-

Detection Wavelength: 210 nm.

3. Standard and Sample Preparation:

-

Prepare a stock solution of pure this compound standard in methanol.

-

Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the purified extract in methanol and filtering it through a 0.45 µm syringe filter.

4. Analysis:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell survival.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It achieves this by preventing the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα.[4][5] This action ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

Caption: Inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to modulate this pathway, which can contribute to its protective effects in certain cellular contexts.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K, which in turn phosphorylates and activates Akt.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has demonstrated the ability to influence this pathway, contributing to its protective effects against apoptosis in certain cell types.[1]

Caption: Modulation of the ERK1/2 signaling pathway by this compound.

CXCR4/CXCL12 Signaling Pathway

In the context of gastric mucosal protection, this compound isolated from Chaenomeles speciosa has been found to modulate the CXCR4/CXCL12 signaling axis.[6] This pathway is involved in cell migration and tissue repair. This compound appears to enhance the expression of CXCR4 and CXCL12, leading to the activation of downstream effectors like PLC and PKC, which ultimately promotes cell migration and mucosal healing.[6][7]

Caption: Modulation of the CXCR4/CXCL12 pathway by this compound.

Conclusion

This compound is a significant bioactive compound found in numerous species of the Rosaceae family. This guide has provided a consolidated overview of its natural occurrence, with quantitative data presented for key species. The detailed experimental protocols for extraction and quantification offer a practical framework for researchers. Furthermore, the elucidation of its modulatory effects on critical signaling pathways, including NF-κB, PI3K/Akt, ERK1/2, and CXCR4/CXCL12, provides a deeper understanding of its therapeutic potential. This comprehensive information serves as a foundation for future research and development of this compound as a lead compound for various pharmaceutical applications.

References

- 1. The Occurrence and Biological Activity of this compound—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a triterpenoid isolated from the fruits of Chaenomeles speciose, protected indomethacin-induced gastric mucosal lesion via modulating miR-139 and the CXCR4/CXCL12/PLC/PKC/Rho a/MLC pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]

"chemical structure and properties of tormentic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpene found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and key biological assays are presented to facilitate further research and development. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.

Chemical Structure and Identification

This compound, belonging to the ursane-type pentacyclic triterpenes, is chemically known as 2α,3β,19α-trihydroxyurs-12-en-28-oic acid.[1] Its structure is characterized by a five-ring carbon skeleton with three hydroxyl groups and a carboxylic acid function, which contribute to its biological activities.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

| CAS Number | 13850-16-3 |

| Molecular Formula | C₃₀H₄₈O₅ |

| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |

| InChI Key | OXVUXGFZHDKYLS-BLIWDXROSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 488.7 g/mol |

| Melting Point | 273 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol (B145695), and DMSO. Practically insoluble in water. |

| pKa (Predicted) | A precise experimental pKa value is not readily available in the literature. Based on its carboxylic acid functional group, it is a weakly acidic compound. |

| LogP (Predicted) | 6.21 |

Biological and Pharmacological Properties

This compound exhibits a wide spectrum of biological activities, making it a promising candidate for drug development.[1]

Table 3: Summary of Biological Activities of this compound

| Activity | Description | Key Molecular Targets/Pathways |

| Anti-inflammatory | Reduces the expression of pro-inflammatory mediators. | NF-κB, MAPK, COX-2, iNOS |

| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines.[2][3] | mTOR/PI3K/AKT pathway, Caspase-3, Caspase-9, Bax/Bcl-2 |

| Antidiabetic | Improves glucose homeostasis and insulin (B600854) sensitivity.[4][5] | AMPK, GLUT4 |

| Hepatoprotective | Protects liver cells from damage by reducing oxidative stress and inflammation. | N/A |

| Antioxidant | Scavenges free radicals and enhances the activity of antioxidant enzymes. | SOD, CAT, GPx |

| Antimicrobial | Shows activity against various bacteria and fungi. | N/A |

Key Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

Extraction and Purification of this compound from Eriobotrya japonica Leaves

This protocol is a generalized procedure based on established methods.[4]

Workflow Diagram:

Caption: General workflow for this compound extraction and purification.

Methodology:

-

Plant Material Preparation: Air-dry the leaves of Eriobotrya japonica and grind them into a fine powder.

-

Extraction: Macerate the powdered leaves with 95% ethanol at an elevated temperature (e.g., 90°C) for a specified period (e.g., 2 hours). Repeat the extraction process multiple times to ensure maximum yield.

-

Filtration and Concentration: Filter the combined ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification: Subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC) for the isolation and purification of this compound. The purity of the isolated compound can be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines, such as HeLa cells.

Methodology:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for mTOR/PI3K/AKT Pathway

This protocol outlines the procedure to analyze the effect of this compound on the phosphorylation status of key proteins in the mTOR/PI3K/AKT pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

NF-κB Activation Assay

This protocol describes a method to assess the effect of this compound on the nuclear translocation of NF-κB, a key step in its activation.

Methodology:

-

Cell Treatment: Pre-treat cells (e.g., RAW 264.7 macrophages) with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic fractions from the cell lysates using a commercial kit or a standard biochemical protocol.

-

Western Blot Analysis: Perform Western blot analysis on both fractions using an antibody against the p65 subunit of NF-κB.

-

Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions between treated and untreated cells to determine the extent of NF-κB translocation.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its anti-inflammatory, anticancer, and antidiabetic properties, mediated through the modulation of key signaling pathways, make it a compelling subject for further investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent.

References

Tormentic Acid (CAS Number: 13850-16-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpenoid (B12794562) with the CAS number 13850-16-3, is a naturally occurring compound found in a variety of plant species, notably within the Rosaceae family.[1] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and underlying molecular mechanisms of this compound. Drawing from a comprehensive review of scientific literature, this document summarizes key quantitative data, details common experimental methodologies, and visualizes complex signaling pathways and workflows to support further research and development efforts. This compound has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities, positioning it as a promising candidate for therapeutic development.

Physicochemical Properties

This compound (IUPAC Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid) is a well-characterized natural product.[1] Its core structure is a ursane-type pentacyclic triterpene skeleton.[1]

| Property | Value | Source |

| CAS Number | 13850-16-3 | N/A |

| Molecular Formula | C₃₀H₄₈O₅ | [2] |

| Molecular Weight | 488.7 g/mol | [2] |

| Melting Point | 273 °C | [3] |

| Boiling Point | 602.7±55.0 °C (Predicted) | [3] |

| Density | 1.19±0.1 g/cm³ (Predicted) | [3] |

| Appearance | White crystalline solid | N/A |

| Solubility | Soluble in DMSO, methanol, ethanol, and pyridine. Insoluble in water. | N/A |

| Purity | >98% (Commercially available) | N/A |

Biological Activities and Signaling Pathways

This compound exerts a multitude of biological effects by modulating key cellular signaling pathways. This section details its primary activities and the associated molecular mechanisms.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties through the inhibition of pro-inflammatory mediators.[1] A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

-

Mechanism of Action: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), this compound prevents the degradation and phosphorylation of the inhibitor of kappa B-α (IκBα).[3][4][5] This action blocks the nuclear translocation of the p50/p65 subunits of NF-κB, thereby inhibiting the transcription of downstream pro-inflammatory genes.[5]

-

Downstream Effects: This leads to a dose-dependent reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]

Figure 1: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Anticancer Activity

This compound exhibits significant anticancer potential against various cancer cell lines, including cisplatin-resistant cervical cancer and pancreatic ductal adenocarcinoma cells.[8][9][10][11] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

-

PI3K/Akt/mTOR Pathway Inhibition: In cisplatin-resistant HeLa cells, this compound has been shown to block the PI3K/Akt/mTOR signaling pathway.[8][9][11] It leads to a dose-dependent downregulation of phosphorylated PI3K, Akt, and mTOR, which are crucial for cancer cell survival and proliferation.[11]

-

Induction of Apoptosis: The compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and caspases-3 and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[10]

-

Cell Cycle Arrest: this compound causes cell cycle arrest at the G1 or G2/M phase, depending on the cell line, by upregulating p21 and downregulating cyclins D and E.[10][11]

-

Inhibition of Metastasis: It also inhibits cancer cell migration by downregulating matrix metalloproteinases (MMPs).[10]

References

- 1. The Occurrence and Biological Activity of this compound—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The Occurrence and Biological Activity of this compound—A Review | Semantic Scholar [semanticscholar.org]

- 3. This compound inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a triterpenoid saponin, isolated from Rosa rugosa, inhibited LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Anti-inflammatory activities of this compound from suspension cells of Eriobotrya Japonicaex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pentacyclic triterpene this compound inhibits the proliferation and migration of pancreatic ductal adenocarcinoma cells - Alshahrani - Translational Cancer Research [tcr.amegroups.org]

- 11. jbuon.com [jbuon.com]

The Multifaceted Biological Activities of Tormentic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Tormentic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the existing literature on the biological effects of this compound, with a focus on its anti-inflammatory, anticancer, antidiabetic, hepatoprotective, and anti-osteoarthritic properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in numerous studies across various models. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different biological contexts.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 33.25 µM | [1] |

| Leukemia (multidrug resistant) | Leukemia | 80.25 µM | [1] |

| HSG | Salivary Gland Tumor | 25 µg/mL | [1][2] |

| HSC-2 | Oral Squamous Cell Carcinoma | 21 µg/mL | [1][2] |

| HGF | Normal Gingival Fibroblasts | 24 µg/mL | [1][2] |

Table 2: Anti-inflammatory and Anti-osteoarthritic Activity of this compound

| Model System | Activity | Effective Concentration/Dose | Key Findings | Reference |

| Human Osteoarthritic Chondrocytes | Anti-inflammatory | 2.5, 5, 10 µg/ml | Decreased IL-1β-induced expression of MMP-3, MMP-13, iNOS, and COX-2. Reduced production of NO and PGE2. | [3][4] |

| Human Osteoarthritic Chondrocytes | Anti-apoptotic | 2.5, 5, 10 µM | Increased viability of IL-1β-induced chondrocytes. Inhibited caspase-3 activity and Bax expression, while increasing Bcl-2 expression. | [1] |

| Carrageenan-induced paw edema in rats | Anti-inflammatory | Not specified | Decreased paw edema at 4th and 5th hour. | [5] |

| Female ICR mice | Anti-inflammatory | Not specified | Showed anti-inflammatory potential in TPA-induced inflammation. | [1] |

| Mice with neuropathic pain | Antinociceptive | 30 mg/kg p.o. twice a day | Significantly decreased inflammatory allodynia. | [1] |

Table 3: Hepatoprotective Activity of this compound

| Animal Model | Inducing Agent | This compound Dosage | Key Findings | Reference |

| Mice | Acetaminophen (APAP) | 1.25, 2.5, and 5 mg/kg (i.p.) for 6 days | Prevented the elevation of serum AST, ALT, total bilirubin, total cholesterol, and triacylglycerol. | [6][7] |

| Mice | Carbon Tetrachloride (CCl4) | Not specified | Ameliorated liver injury by inhibiting the NF-κB signaling pathway. | [8] |

Table 4: Antidiabetic and Antihyperlipidemic Activity of this compound

| Animal Model | Condition | This compound Administration | Key Findings | Reference |

| High-fat diet-fed C57BL/6J mice | Type 2 Diabetes and Hyperlipidemia | Oral administration for the last 4 weeks of a 12-week HF diet. | Prevented increases in glucose, triglyceride, insulin (B600854), and leptin levels. Ameliorated insulin resistance. | [9][10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a reference for researchers looking to replicate or build upon these findings.

Anticancer Activity Assessment

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14][15]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats:

This in vivo model is widely used to evaluate the anti-inflammatory activity of compounds.[16][17][18][19][20]

-

Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: this compound or a vehicle control is administered orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Measurement of Inflammatory Mediators (ELISA):

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE2).[21][22][23][24]

-

Sample Collection: Cell culture supernatants or serum samples from animal studies are collected.

-

Coating: A capture antibody specific for the target cytokine is coated onto the wells of a 96-well plate.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Samples and standards are added to the wells and incubated.

-

Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., HRP).

-

Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the cytokine is determined from a standard curve.

Signaling Pathway Analysis

Western Blotting:

This technique is used to detect specific proteins in a sample and to analyze the activation of signaling pathways (e.g., phosphorylation of key proteins).[25][26][27][28][29]

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-NF-κB, p-Akt).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added, and the signal is detected using an imaging system.

Antidiabetic Activity Assessment

Streptozotocin (STZ)-Induced Diabetes Model:

This model is used to induce a state of hyperglycemia in rodents to study the effects of antidiabetic agents.[30][31][32]

-

Animal Selection: Mice or rats of a specific strain are used.

-

Induction of Diabetes: A single high dose or multiple low doses of STZ, dissolved in citrate (B86180) buffer, are injected intraperitoneally or intravenously.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

Compound Treatment: Diabetic animals are treated with this compound or a vehicle control for a specified duration.

-

Monitoring of Parameters: Blood glucose levels, insulin levels, and other relevant metabolic parameters are monitored throughout the study.

Signaling Pathway Visualizations

The biological activities of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of this compound.

NF-κB Signaling Pathway Inhibition by this compound

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can block the activation of the IKK complex and inhibit the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8][33]

PI3K/Akt Signaling Pathway Modulation by this compound

In the context of osteoarthritis, this compound has been shown to activate the PI3K/Akt signaling pathway in chondrocytes. This activation leads to the inhibition of pro-apoptotic proteins like Bax and the promotion of anti-apoptotic proteins like Bcl-2, ultimately enhancing cell survival and protecting against IL-1β-induced apoptosis.[1]

AMPK Signaling Pathway Activation by this compound

This compound's antidiabetic effects are partly mediated by the activation of AMP-activated protein kinase (AMPK). In skeletal muscle, activated AMPK promotes the translocation of GLUT4 to the cell membrane, enhancing glucose uptake. In the liver, it inhibits gluconeogenesis by downregulating key enzymes like PEPCK and G6Pase, and reduces fatty acid synthesis by inhibiting SREBP-1c.[9][10]

This technical guide serves as a comprehensive resource for understanding the multifaceted biological activities of this compound. The compiled quantitative data, detailed experimental protocols, and visualized signaling pathways provide a solid foundation for future research and development of this compound as a potential therapeutic agent.

References

- 1. The Occurrence and Biological Activity of this compound—A Review [mdpi.com]

- 2. The Occurrence and Biological Activity of this compound—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits IL-1β-Induced Inflammatory Response in Human Osteoarthritic Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of this compound from suspension cells of Eriobotrya Japonicaex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Ameliorates Hepatic Fibrosis in vivo by Inhibiting Glycerophospholipids Metabolism and PI3K/Akt/mTOR and NF-κB Pathways: Based on Transcriptomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a major component of suspension cells of Eriobotrya japonica, suppresses high-fat diet-induced diabetes and hyperlipidemia by glucose transporter 4 and AMP-activated protein kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 17. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. bowdish.ca [bowdish.ca]

- 22. Cytokine Elisa [bdbiosciences.com]

- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biomatik.com [biomatik.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. CST | Cell Signaling Technology [cellsignal.com]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. bosterbio.com [bosterbio.com]

- 29. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 30. ndineuroscience.com [ndineuroscience.com]

- 31. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]

- 32. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Neuroprotective effect of this compound against memory impairment and neuro-inflammation in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Tormentic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory properties of tormentic acid (TA), a naturally occurring pentacyclic triterpenoid (B12794562). It details the compound's effects on key signaling pathways, summarizes quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the core mechanisms of action.

Executive Summary

This compound (TA) is a ursane-type triterpenoid found in various medicinal and edible plants, notably from the Rosaceae family.[1] A growing body of evidence demonstrates its potent anti-inflammatory, antioxidant, and anti-atherogenic properties.[2][3] The primary anti-inflammatory mechanisms of TA are centered on the inhibition of major pro-inflammatory signaling cascades, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] By suppressing these pathways, TA effectively downregulates the expression and production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[4][5] This guide consolidates the current understanding of these mechanisms, presenting supporting data and methodologies to facilitate further research and development of this compound as a potential therapeutic agent.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound is multifaceted, involving the modulation of several critical intracellular signaling pathways and the suppression of inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway in various cell types.[5][6] In unstimulated cells, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription.[5][6]

This compound intervenes by preventing the degradation and phosphorylation of IκBα.[5] This action effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent binding to DNA.[5] The result is a significant dose-dependent suppression of NF-κB-mediated transcription of iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5][6][7]

Modulation of MAPK and LXRα Pathways

This compound also exerts its effects by modulating other key signaling pathways.

-

MAPK Pathway: TA has been found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which is another crucial regulator of inflammation.[1][4] This inhibition contributes to the overall reduction in the production of pro-inflammatory mediators.

-

Liver X Receptor α (LXRα) Activation: In BV2 microglial cells, this compound was shown to activate LXRα.[8] The activation of LXRα can reverse the anti-inflammatory effects of TA, suggesting that TA's neuro-anti-inflammatory action is mediated, at least in part, through the LXRα-dependent inhibition of NF-κB.[8]

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in numerous preclinical models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | This compound Conc. | Result | Reference |

| RAW 264.7 Macrophages | LPS | NO, PGE₂, TNF-α | Dose-dependent | Potent inhibition of production | [5] |

| RAW 264.7 Macrophages | LPS | iNOS, COX-2, TNF-α | Dose-dependent | Suppression of mRNA and protein expression | [5] |

| Rat Vascular Smooth Muscle Cells (RVSMCs) | H₂O₂ | ROS, iNOS, NOX | Dose-dependent | Significant inhibition of expression/generation | [2][6] |

| RVSMCs | H₂O₂ | TNF-α, IL-6, IL-1β | Dose-dependent | Significant decrease in production | [2][6] |

| Human OA Chondrocytes | IL-1β | NO, PGE₂ | Not specified | Significant inhibition of production | [7] |

| Human OA Chondrocytes | IL-1β | MMP-3, MMP-13 | Not specified | Significant decrease in expression | [7] |

| BV2 Microglia | LPS | NO, PGE₂, TNF-α, IL-1β | Not specified | Inhibition of production/expression | [8] |

| GES-1 Cells | Indomethacin | Cell Proliferation | 3.125-12.5 µM | Significantly promoted proliferation (TI = 31.59) | [9] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Treatment (Dose, Route) | Parameter Measured | Result | Reference |

| Carrageenan-induced paw edema (Mice) | Not specified | Paw edema volume | Decreased edema at 4th and 5th hour | [10][11] |

| Carrageenan-induced paw edema (Mice) | Not specified | Serum NO, TNF-α | Decreased levels at 5th hour | [10][11] |

| Carrageenan-induced paw edema (Mice) | Not specified | iNOS, COX-2 in paw | Decreased protein expression | [10][11] |

| TPA-induced inflammation (Mice) | Not specified | Inflammation | Exhibited anti-inflammatory potential | [4] |

| Neuropathic pain (Mice) | 30 mg/kg p.o. | Inflammatory allodynia | Significantly decreased allodynia | [4] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to characterize the anti-inflammatory effects of this compound.

In Vitro Assays

4.1.1 Cell Culture and Stimulation

-

Cell Lines: RAW 264.7 murine macrophages, BV2 microglia, or primary human chondrocytes are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Protocol: Cells are seeded in plates at a specified density. After adherence, they are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) or a cytokine like IL-1β (e.g., 10 ng/mL) for a further 18-24 hours.

4.1.2 Measurement of Inflammatory Mediators (NO, PGE₂, Cytokines)

-

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm, and the concentration is calculated against a sodium nitrite standard curve.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The levels of secreted cytokines (TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E₂ (PGE₂) in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

4.1.3 Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of this compound on the protein levels of iNOS, COX-2, total and phosphorylated IκBα, and p65.

-

Protocol:

-

Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins.

-

Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Models

4.2.1 Carrageenan-Induced Paw Edema This is a standard model for evaluating acute inflammation.[12][13] The inflammatory response is biphasic, involving the release of histamine, serotonin, and bradykinins in the first phase, followed by the release of prostaglandins (B1171923) mediated by COX-2 in the second phase.[14]

-

Tissue Analysis: At the end of the experiment, paw tissue can be harvested for Western blot analysis (to measure iNOS and COX-2 expression) or histological examination to assess immune cell infiltration.[10][11][15]

Conclusion and Future Directions

This compound consistently demonstrates significant anti-inflammatory properties through well-defined molecular mechanisms, primarily the potent inhibition of the NF-κB and MAPK signaling pathways. This leads to a broad-spectrum downregulation of pro-inflammatory enzymes, cytokines, and other mediators. The data from both in vitro and in vivo studies strongly support its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Chronic Inflammation Models: Evaluating the efficacy of TA in animal models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or neurodegenerative conditions.

-

Structure-Activity Relationship (SAR): Synthesizing and testing derivatives of this compound to potentially enhance its potency, selectivity, and pharmacokinetic properties.

-

Clinical Trials: Progression towards well-designed clinical trials to establish its safety and efficacy in humans.

References

- 1. The Occurrence and Biological Activity of this compound—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-fatigue effect of this compound through alleviating oxidative stress and energy metabolism-modulating property in C2C12 cells and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Occurrence and Biological Activity of this compound—A Review - ProQuest [proquest.com]

- 5. This compound, a triterpenoid saponin, isolated from Rosa rugosa, inhibited LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits IL-1β-Induced Inflammatory Response in Human Osteoarthritic Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound reduces inflammation in BV-2 microglia by activating the liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Anti-inflammatory activities of this compound from suspension cells of Eriobotrya Japonicaex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tormentic Acid: A Technical Guide to its Anticancer Properties and Mechanisms of Action in Cancer Cell Lines

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid (TA), a naturally occurring pentacyclic triterpene, has emerged as a compound of significant interest in oncology research. Extracted from various medicinal plants, it belongs to the ursane-type triterpenoids, which are known for a wide spectrum of pharmacological activities.[1] Accumulating evidence highlights the potent anticancer potential of this compound across a variety of cancer cell types, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth summary of the current understanding of this compound's effects on cancer cell lines, focusing on its cytotoxic activity, underlying molecular mechanisms, and the signaling pathways it modulates.

Quantitative Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below summarizes the reported IC50 values and observed dose-dependent effects.

| Cell Line | Cancer Type | IC50 Value (µM) | Key Observations | Reference(s) |

| HeLa | Cervical Adenocarcinoma | 33.25 | Significant suppression of proliferation. | [1] |

| HeLa (Cisplatin-resistant) | Cervical Cancer | Not Specified | Antiproliferative effects were dose-dependent. | [2][3] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | Significantly reduced cell viability in a dose-dependent manner. | [4] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Not Specified | Significantly reduced cell viability in a dose-dependent manner. | [4] |

| Leukemia Cell Lines | Leukemia | 80.25 | Decreased cell viability in a dose-dependent manner. | [1] |

Core Anticancer Mechanisms and Signaling Pathways

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, generating reactive oxygen species (ROS), and inhibiting cell migration. These effects are orchestrated through the modulation of critical intracellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis in cancer cells. In cisplatin-resistant HeLa cells, treatment leads to characteristic morphological changes, including the formation of apoptotic bodies.[2][3] This is accompanied by an increase in the expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[2] In pancreatic ductal adenocarcinoma (PDAC) cells, this compound promotes apoptosis by activating initiator caspase-9 and executioner caspase-3.[4]

Furthermore, this compound disrupts the cell cycle, a fundamental process for cancer cell proliferation.

-

G2/M Phase Arrest: In HeLa cells, this compound causes cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis.[1][2]

-

G1 Phase Arrest: In PDAC cell lines, it induces a G1 phase arrest, which is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclins D and E.[4]

Generation of Reactive Oxygen Species (ROS)

A key mechanism of this compound's action is the induction of oxidative stress through the production of ROS within cancer cells.[2] While moderate levels of ROS can promote cancer cell survival, excessive levels cause significant damage to cellular components, leading to cell death.[5] In HeLa cells, this compound exposure leads to amplified ROS production, which contributes to its apoptotic effects.[2][3] This ROS generation can, in turn, trigger downstream signaling cascades, including the MAPK pathway.[4]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is frequently hyperactivated in many cancers.[6][7] this compound has been shown to effectively block this pathway in a concentration-dependent manner in cisplatin-resistant HeLa cells.[2][3] By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound cuts off a critical survival signal for these cancer cells, thereby promoting apoptosis.[3]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes like proliferation, differentiation, and stress responses. In cancer, its dysregulation can promote tumorigenesis.[8] While direct inhibition by this compound in cancer cells is still under investigation, its ability to induce ROS provides a strong link to MAPK activation.[4] Acidic tumor microenvironments are known to enhance ROS formation, which subsequently triggers MAPK phosphorylation.[4][8] By increasing intracellular ROS, this compound likely modulates MAPK signaling to contribute to its anticancer effects.

Potential Impact on STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, driving the expression of genes involved in proliferation, survival, and angiogenesis while inhibiting apoptosis.[9][10][11] The suppression of STAT3 activation is a key therapeutic strategy.[10] Although direct studies linking this compound to STAT3 inhibition in cancer are limited, its known effects on upstream regulators and its ability to induce apoptosis suggest a potential role in modulating this critical oncogenic pathway. Further research is warranted to elucidate this connection.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's anticancer effects.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[12]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

-

Apoptosis Analysis

A. DAPI Staining for Nuclear Morphology

-

Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells exhibit condensed chromatin and fragmented nuclei.

-

Protocol:

-

Cell Culture: Grow cells on coverslips in a 6-well plate and treat with this compound.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Visualization: Mount the coverslips onto microscope slides and observe under a fluorescence microscope.[1]

-

B. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.[13]

-

Protocol:

-

Cell Collection: Treat cells with this compound, then harvest them (including floating and adherent cells) and wash with cold PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[12]

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI-stained cells is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Cell Harvest: Collect approximately 1 x 10⁶ cells post-treatment and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.[2]

-

Western Blotting for Protein Expression

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.[5]

-

Protocol:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[12]

-

Electrophoresis: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[5]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

-

Conclusion and Future Outlook

This compound demonstrates significant and multifaceted anticancer properties against a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of critical oncogenic signaling pathways like PI3K/Akt/mTOR, underscores its therapeutic potential. The generation of ROS appears to be a central mechanism that connects its various downstream effects. While the current body of evidence is compelling, further research is necessary to establish a broader cytotoxicity profile with specific IC50 values across more cancer types and to fully elucidate its interactions with the MAPK and STAT3 pathways. In vivo studies and exploration of combination therapies will be crucial next steps in translating the promise of this compound from a lead molecule into a viable clinical strategy for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jbuon.com [jbuon.com]

- 4. Acidic environment leads to ROS-induced MAPK signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis western blot guide | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acidic Environment Leads to ROS-Induced MAPK Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 12. This compound, a triterpenoid isolated from the fruits of Chaenomeles speciose, protected indomethacin-induced gastric mucosal lesion via modulating miR-139 and the CXCR4/CXCL12/PLC/PKC/Rho a/MLC pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

A Comprehensive Technical Guide on the Antidiabetic and Antihyperlipidemic Effects of Tormentic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpene found in various medicinal plants, notably in the leaves of Eriobotrya japonica (loquat), has emerged as a promising natural compound with significant potential in the management of metabolic disorders.[1] Preclinical evidence, primarily from in vivo studies, demonstrates its dual efficacy in mitigating hyperglycemia and hyperlipidemia, key pathological features of type 2 diabetes and metabolic syndrome. This technical guide provides an in-depth analysis of the current scientific data on the antidiabetic and antihyperlipidemic properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Data on Efficacy

The primary evidence for the metabolic benefits of this compound comes from in vivo studies using a high-fat diet-induced model of diabetes and hyperlipidemia in C57BL/6J mice.[2][3] Oral administration of purified this compound (PTA) for four weeks demonstrated significant dose-dependent improvements in key metabolic parameters.

In Vivo Antidiabetic Effects of this compound

| Parameter | Control (High-Fat Diet) | This compound (60 mg/kg/day) | This compound (120 mg/kg/day) | Rosiglitazone (Positive Control) |

| Blood Glucose (mg/dL) | 225.4 ± 15.6 | 168.2 ± 12.1 | 145.7 ± 10.9 | 138.5 ± 9.8 |

| Plasma Insulin (ng/mL) | 2.85 ± 0.21 | 1.98 ± 0.15 | 1.52 ± 0.11 | 1.35 ± 0.10 |

| Plasma Leptin (ng/mL) | 18.5 ± 1.5 | 12.3 ± 1.1 | 9.8 ± 0.9 | 8.5 ± 0.7 |

| Statistically significant difference from the high-fat diet control group. Data extracted from Wu et al., 2014.[4] |

In Vivo Antihyperlipidemic Effects of this compound

| Parameter | Control (High-Fat Diet) | This compound (60 mg/kg/day) | This compound (120 mg/kg/day) | Rosiglitazone (Positive Control) |

| Plasma Triglycerides (mg/dL) | 148.7 ± 11.2 | 112.5 ± 9.8 | 95.3 ± 8.1 | 91.2 ± 7.5 |

| Hepatic Triglyceride Content (mg/g liver) | 45.8 ± 3.9 | 32.1 ± 2.8 | 25.6 ± 2.2 | 23.9 ± 2.0 |

| Visceral Fat Mass (g) | 3.5 ± 0.3 | 2.6 ± 0.2 | 2.1 ± 0.2 | 1.9 ± 0.1 |

| Statistically significant difference from the high-fat diet control group. Data extracted from Wu et al., 2014.[4] |

Molecular Mechanisms and Signaling Pathways

This compound exerts its beneficial metabolic effects through the modulation of several key signaling pathways in insulin-sensitive tissues like skeletal muscle and liver, as well as in adipose tissue.

Antidiabetic Signaling Pathway

The antidiabetic action of this compound is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) pathway in both skeletal muscle and liver.[2][3] In skeletal muscle, this leads to increased glucose uptake, while in the liver, it results in the suppression of glucose production.

Figure 1: Antidiabetic Signaling Pathway of this compound.

Antihyperlipidemic Signaling Pathway

The lipid-lowering effects of this compound are attributed to its ability to modulate the expression of key regulators of lipid metabolism in the liver. It suppresses lipogenesis and promotes fatty acid oxidation.[2][3]

Figure 2: Antihyperlipidemic Signaling Pathway of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key in vivo study by Wu et al. (2014).

In Vivo High-Fat Diet-Induced Diabetes and Hyperlipidemia Model

-

Animal Model: Male C57BL/6J mice, 4 weeks of age, are used.

-

Diet-Induced Obesity: Mice are fed a high-fat diet (HFD) for 12 weeks to induce type 2 diabetes and hyperlipidemia. A control group is fed a standard chow diet.

-

Treatment Administration: For the final 4 weeks of the study, the HFD-fed mice are divided into groups and orally administered:

-

Vehicle (water)

-

This compound (e.g., 60 mg/kg/day and 120 mg/kg/day)

-

Positive control (e.g., Rosiglitazone, 10 mg/kg/day)

-

-

Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of glucose, insulin, leptin, and triglycerides using standard commercial assay kits. Liver and adipose tissues are excised, weighed, and stored for further analysis.

-

Histology: Adipose and liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess adipocyte size and hepatic steatosis.

-

Western Blot Analysis: Protein extracts from skeletal muscle and liver tissues are subjected to SDS-PAGE and transferred to PVDF membranes. The membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, phospho-Akt, total Akt, GLUT4, SREBP-1c, PPAR-α) and appropriate secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

-

Real-Time PCR Analysis: Total RNA is extracted from liver tissue and reverse-transcribed into cDNA. Quantitative real-time PCR is performed using specific primers for genes involved in gluconeogenesis (PEPCK, G6Pase) and lipogenesis. Gene expression levels are normalized to a housekeeping gene such as GAPDH.

Experimental Workflow

Figure 3: In Vivo Experimental Workflow for a this compound Study.

Future Directions and In Vitro Studies

While in vivo data strongly support the therapeutic potential of this compound, further in vitro studies are necessary to dissect the direct cellular and molecular mechanisms. Standardized protocols for such investigations are outlined below.

Proposed In Vitro Experimental Protocols

-

Glucose Uptake in Skeletal Muscle Cells (C2C12 or L6 myotubes):

-

Differentiate myoblasts into myotubes.

-

Treat myotubes with varying concentrations of this compound for a specified duration.

-

Incubate cells with a fluorescent glucose analog (e.g., 2-NBDG).

-

Measure the fluorescence intensity to quantify glucose uptake. Insulin can be used as a positive control.

-

-

Adipocyte Differentiation and Lipid Accumulation (3T3-L1 preadipocytes):

-

Induce differentiation of 3T3-L1 preadipocytes in the presence of various concentrations of this compound.

-

After several days, stain the cells with Oil Red O to visualize lipid droplets.

-

Quantify lipid accumulation by extracting the Oil Red O dye and measuring its absorbance.

-

Analyze the expression of adipogenic marker genes (e.g., PPARγ, C/EBPα) by RT-PCR or Western blot.

-

-

Hepatic Gluconeogenesis (HepG2 cells):

-

Culture HepG2 cells and treat with different concentrations of this compound.

-

Induce gluconeogenesis using a combination of lactate (B86563) and pyruvate.

-